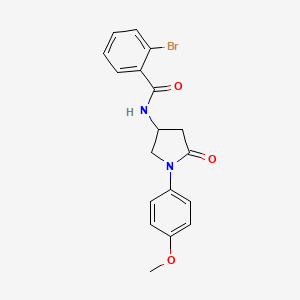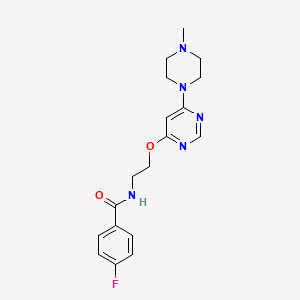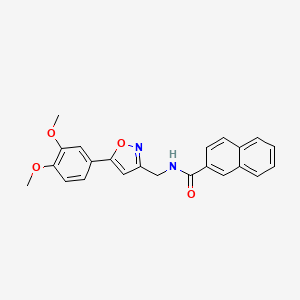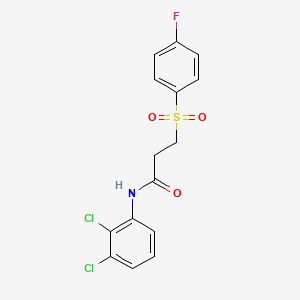![molecular formula C12H11F2NO5 B2555376 N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide CAS No. 2411255-59-7](/img/structure/B2555376.png)
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of DFB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. For example, in cancer cells, DFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer cell growth and survival. In inflammatory diseases, DFB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, DFB has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have been studied, and DFB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFB has been investigated for its neuroprotective effects and has shown potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
DFB has several advantages for lab experiments, including its high potency and specificity for certain enzymes and proteins. Additionally, DFB has been shown to have low toxicity, making it a promising candidate for further research. However, there are also limitations to using DFB in lab experiments, including its high cost and limited availability.
未来方向
There are several future directions for DFB research, including exploring its potential in combination with other drugs for cancer treatment, investigating its effects on other inflammatory diseases, and further studying its neuroprotective effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for DFB, as well as exploring its potential in other therapeutic areas.
合成方法
DFB can be synthesized through a multi-step process starting with the reaction of 2,3-dihydrofuran with difluoromethoxybenzene in the presence of a base. The resulting compound is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form a key intermediate, which is further reacted with epichlorohydrin to produce DFB.
科学研究应用
DFB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DFB has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been studied, and DFB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFB has been investigated for its neuroprotective effects and has shown potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO5/c13-12(14)20-7-2-9-8(18-5-19-9)1-6(7)3-15-11(16)10-4-17-10/h1-2,10,12H,3-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPUYDDFCIBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC3=C(C=C2OC(F)F)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)


![2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2555302.png)
![N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2555303.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2555305.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)


